6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Overview
Description
The compound is a derivative of para-Fluorophenylpiperazine (pFPP), which is a piperazine derivative with mildly psychedelic and euphoriant effects . It has been sold as an ingredient in legal recreational drugs known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .
Synthesis Analysis
The synthesis of similar compounds involves the use of 1-(4-Fluorobenzyl)piperazine as a precursor . This precursor has been involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of FPMINT analogues were screened and their structure-activity relationship was studied . The results showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Pharmacokinetics and Metabolism
The study of pharmacokinetics and metabolism is crucial for understanding how compounds are absorbed, distributed, metabolized, and excreted in the body. For example, the disposition and metabolism of [14C]BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, in humans indicates that the compound is well absorbed and extensively metabolized via multiple metabolic pathways, with excretion of drug-related radioactivity in both bile and urine (Christopher et al., 2010). This suggests that similar compounds, including the one , may also exhibit complex pharmacokinetics that require detailed study to ensure their effective and safe use in therapeutics.
Diagnostic and Therapeutic Applications
Compounds with specific structural features have been explored for diagnostic and therapeutic applications, particularly in oncology. For instance, [18F]DASA-23, developed to measure pyruvate kinase M2 levels via PET in glioma patients, showcases the potential of using such compounds for non-invasive cancer diagnostics (Patel et al., 2019). The application of structurally complex molecules in imaging reflects an area where compounds like 6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione could be explored, especially in targeting specific biomarkers for disease diagnosis and monitoring.
Drug Design and Development
The structural complexity and specificity of compounds significantly influence their role in drug design and development. Understanding the interactions at the molecular level, such as the binding affinity to target receptors or enzymes, is essential for designing effective therapeutic agents. For example, the metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, reveal the importance of studying metabolic pathways and the formation of metabolites in optimizing drug efficacy and safety (Liu et al., 2017). Similar investigations into the metabolic behavior and therapeutic potential of this compound could lead to the development of new drugs with specific mechanisms of action.
Mechanism of Action
Safety and Hazards
The safety and hazards of similar compounds have been studied. For instance, pFPP is active at doses between 20 and 150 mg, but higher doses cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting . Metabolic studies have shown pFPP to be an inhibitor of various Cytochrome P450 enzymes in the liver which may contribute to its side-effect profile .
Future Directions
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-dimethyl-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O3/c1-4-9-28-18(14-17-19(28)24(2)22(31)25(3)20(17)29)21(30)27-12-10-26(11-13-27)16-7-5-15(23)6-8-16/h5-8,14H,4,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLOESGSLSNMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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